molecular formula C14H26N2O4 B13058042 tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13058042
M. Wt: 286.37 g/mol
InChI Key: KMXVFFHYOKBDLV-QWRGUYRKSA-N
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Description

tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino and ester groups are introduced through substitution reactions.

    Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2S,3R)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(15)7-6-8-16(11)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3/t10-,11-/m0/s1

InChI Key

KMXVFFHYOKBDLV-QWRGUYRKSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)CC1C(CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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